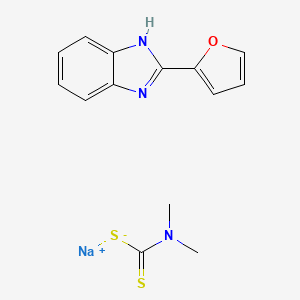
alpha-Amino-gamma-nitraminobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Amino-gamma-nitraminobutyrate is a chemical compound with the molecular formula C4H9N3O4 It is a derivative of butanoic acid, featuring both amino and nitroamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Alpha-Amino-gamma-nitraminobutyrate can be synthesized through several methods. One common approach involves the amidomalonate synthesis, which is an extension of the malonic ester synthesis. This method begins with the conversion of diethyl acetamidomalonate into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of alpha-amino acids .
Another method involves the reductive amination of alpha-keto acids with ammonia and a reducing agent. For example, alanine can be prepared by treating pyruvic acid with ammonia in the presence of sodium borohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, amidomalonate synthesis, and reductive amination, followed by purification techniques like crystallization and chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Amino-gamma-nitraminobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Alpha-Amino-gamma-nitraminobutyrate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential role in biological systems, particularly in neurotransmission and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticonvulsant and analgesic.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of alpha-Amino-gamma-nitraminobutyrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor of certain enzymes or as a modulator of neurotransmitter receptors. For example, it can interact with gamma-aminobutyric acid (GABA) receptors, influencing synaptic transmission and neuronal activity .
Comparación Con Compuestos Similares
Alpha-Amino-gamma-nitraminobutyrate can be compared with other similar compounds, such as:
Gamma-aminobutyric acid (GABA): A neurotransmitter inhibitor and antihypertensive agent.
Alpha-amino-gamma-butyrolactone: A compound with a similar backbone structure, used in the synthesis of natural products and drug molecules.
Homocysteine: An amino acid found in blood, linked to coronary heart disease.
The uniqueness of this compound lies in its specific combination of amino and nitroamino functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
74257-27-5 |
|---|---|
Fórmula molecular |
C4H9N3O4 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-nitramidobutanoic acid |
InChI |
InChI=1S/C4H9N3O4/c5-3(4(8)9)1-2-6-7(10)11/h3,6H,1-2,5H2,(H,8,9)/t3-/m0/s1 |
Clave InChI |
ZDBGMQCCHXQCND-VKHMYHEASA-N |
SMILES isomérico |
C(CN[N+](=O)[O-])[C@@H](C(=O)O)N |
SMILES canónico |
C(CN[N+](=O)[O-])C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


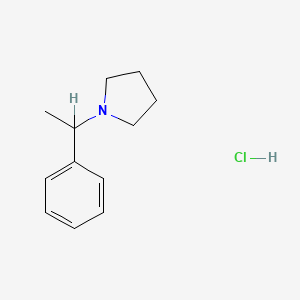
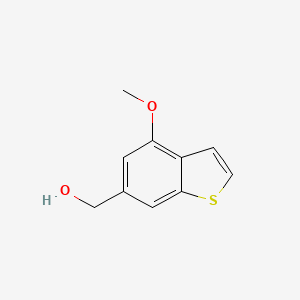
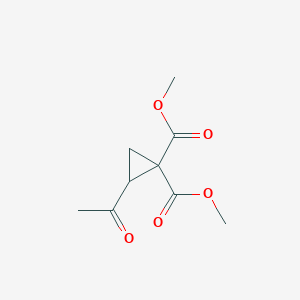
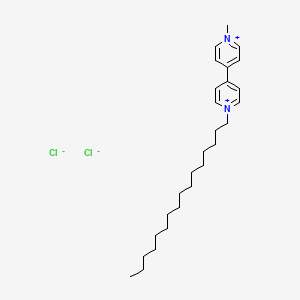





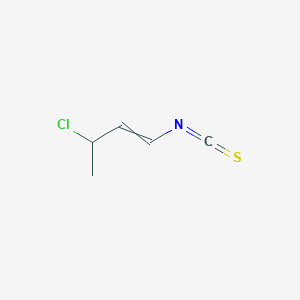
![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![2-(Prop-1-en-2-yl)-2,3-dihydronaphtho[1,2-b]furan](/img/structure/B14435358.png)

